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Compound of Interest

Compound Name:
4-(5-Butyl-1,3,4-oxadiazol-2-

yl)aniline

Cat. No.: B1303132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aniline-substituted oxadiazole derivatives represent a significant class of heterocyclic

compounds that have garnered considerable attention in medicinal chemistry and materials

science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties, are intricately linked to their three-dimensional molecular structures. X-

ray crystallography stands as a definitive tool for elucidating these structures, providing precise

information on bond lengths, bond angles, and intermolecular interactions that govern their

physicochemical properties and biological functions. This guide offers a comparative analysis

of the crystallographic data of selected aniline-substituted oxadiazole derivatives, supported by

detailed experimental protocols.

Data Presentation: Crystallographic Parameters at a
Glance
The following tables summarize key crystallographic data for two aniline-substituted 1,3,4-

oxadiazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Details
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Parameter
2-(1,3,4-Oxadiazol-2-
yl)aniline[1][2]

N-(2-(1,3,4-oxadiazol-2-
yl)phenyl)-2,3-
dimethylaniline[3]

Empirical Formula C₈H₇N₃O C₁₆H₁₅N₃O

Formula Weight 161.16 265.31

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 5.4890(11) 15.789(3)

b (Å) 10.998(2) 8.1634(16)

c (Å) 12.633(3) 21.650(4)

α (°) 90 90

β (°) 98.78(3) 108.03(3)

γ (°) 90 90

Volume (Å³) 752.7(3) 2650.3(9)

Z 4 8

Density (calculated) (Mg/m³) 1.422 1.330

Absorption Coefficient (mm⁻¹) 0.100 0.087

F(000) 336 1120

Final R indices [I>2σ(I)] R1 = 0.0435, wR2 = 0.1169 R1 = 0.065, wR2 = 0.148

Table 2: Selected Bond Lengths and Torsion Angles
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Bond/Angle
2-(1,3,4-Oxadiazol-2-
yl)aniline (Å or °)[1][2]

N-(2-(1,3,4-oxadiazol-2-
yl)phenyl)-2,3-
dimethylaniline (Molecule
A/B) (Å or °)[3]

C(7)-O(1) 1.368(2) 1.368(2) / 1.371(2)

C(8)-O(1) 1.369(2) 1.369(2) / 1.365(2)

C(7)-N(1) 1.291(2) 1.293(2) / 1.293(2)

N(1)-N(2) 1.411(2) 1.411(2) / 1.409(2)

C(8)-N(2) 1.294(2) 1.294(2) / 1.296(2)

C(1)-C(6)-N(3) Torsion Angle - -177.0(2) / -179.839

C(2)-C(3)-C(4)-N(3) Torsion

Angle
- 178.53(18) / 179.837

Note: For N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, there are two

crystallographically independent molecules (A and B) in the asymmetric unit.[3]

Experimental Protocols
The synthesis and crystallographic analysis of these compounds involve multi-step procedures.

Below are generalized protocols based on reported literature.

Synthesis of Aniline-Substituted Oxadiazoles
The synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline can be achieved through the reaction of 2-

aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in aza-Wittig reaction

conditions.[1][2] Similarly, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline can be

synthesized from 2-(2,3-dimethylphenyl)aminobenzoic acid and (N-

isocyanimino)triphenylphosphorane.[3]

A general synthetic pathway is outlined below:
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Synthesis Workflow
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Caption: General workflow for the synthesis of aniline-substituted oxadiazoles.

X-ray Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent

from the purified product solution. The data collection is performed on a diffractometer

equipped with a suitable X-ray source.

The experimental workflow for X-ray crystallography is as follows:

X-ray Crystallography Workflow

Single Crystal
Selection

X-ray Diffraction
Data Collection

Structure Solution
(e.g., Direct Methods)

Structure
Refinement

Validation and
Analysis

Crystallographic
Information File (CIF)
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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are then processed to solve and refine the crystal structure. This

process involves determining the unit cell dimensions, space group, and atomic coordinates.

The final refined structure provides the detailed geometric information presented in the tables

above.
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Structural Insights and Comparison
The crystallographic data reveals key structural features of these molecules. For instance, in 2-

(1,3,4-oxadiazol-2-yl)aniline, the aromatic rings are reported to be approximately co-planar.[1]

[2] In the case of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, the two independent

molecules in the asymmetric unit exhibit different orientations of the 2,3-dimethylphenyl ring.[3]

These subtle conformational differences can have a significant impact on the intermolecular

interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which in turn

influence the material's bulk properties.

The bond lengths within the 1,3,4-oxadiazole ring are consistent between the two compared

structures, indicating the robustness of this heterocyclic core. The variations in the torsion

angles involving the aniline substituent highlight the conformational flexibility of these

molecules, which can be crucial for their interaction with biological targets.

This comparative guide provides a foundation for understanding the structural landscape of

aniline-substituted oxadiazole derivatives. The presented data and protocols are essential for

researchers engaged in the design and synthesis of novel compounds with tailored properties

for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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